Morpholine hydroxyacetate Morpholine hydroxyacetate
Brand Name: Vulcanchem
CAS No.: 67785-98-2
VCID: VC17157650
InChI: InChI=1S/C4H9NO.C2H4O3/c1-3-6-4-2-5-1;3-1-2(4)5/h5H,1-4H2;3H,1H2,(H,4,5)
SMILES:
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol

Morpholine hydroxyacetate

CAS No.: 67785-98-2

Cat. No.: VC17157650

Molecular Formula: C6H13NO4

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Morpholine hydroxyacetate - 67785-98-2

Specification

CAS No. 67785-98-2
Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
IUPAC Name 2-hydroxyacetic acid;morpholine
Standard InChI InChI=1S/C4H9NO.C2H4O3/c1-3-6-4-2-5-1;3-1-2(4)5/h5H,1-4H2;3H,1H2,(H,4,5)
Standard InChI Key RIUDGYLEEGUDAZ-UHFFFAOYSA-N
Canonical SMILES C1COCCN1.C(C(=O)O)O

Introduction

Chemical Identity and Structural Properties

Morpholine hydroxyacetate is characterized by the molecular formula C6_6H13_{13}NO4_4 and a molecular weight of 163.17 g/mol. Its IUPAC name, 2-hydroxyacetic acid; morpholine, reflects its dual-component structure: a six-membered morpholine ring (C4_4H9_9NO) linked to a hydroxyacetic acid moiety (C2_2H4_4O3_3). The compound’s Standard InChIKey (RIUDGYLEEGUDAZ-UHFFFAOYSA-N) confirms its stereochemical uniqueness.

Table 1: Key Chemical Properties of Morpholine Hydroxyacetate

PropertyValue
CAS No.85567-50-6
Molecular FormulaC6_6H13_{13}NO4_4
Molecular Weight163.17 g/mol
IUPAC Name2-hydroxyacetic acid; morpholine
SMILESO1CCOCC1.NC(CO)O

The compound’s hybrid structure enables both basic (via morpholine’s amine group) and acidic (via glycolic acid’s carboxyl group) behavior, making it amphoteric. This duality likely influences its solubility, reactivity, and interaction with biological systems.

ParameterCondition
ReactantsMorpholine, hydroxyacetic acid
CatalystAcidic (e.g., H2_2SO4_4)
Temperature80–120°C
PressureAmbient or slightly elevated
Yield OptimizationSolvent selection (e.g., THF)

Notably, the patent for N-acetyl morpholine emphasizes the importance of reflux and pressure control to minimize side reactions . Similar precautions would apply to morpholine hydroxyacetate synthesis, given the reactivity of glycolic acid’s hydroxyl and carboxyl groups.

Biological Activity and Degradation Pathways

Morpholine derivatives are known to undergo microbial degradation. For instance, Mycobacterium strains metabolize morpholine into intermediates like 2-(2-aminoethoxy)acetate and glycolate via cytochrome P-450-mediated oxidation . This pathway suggests that morpholine hydroxyacetate could similarly degrade into glycolate and morpholine fragments, though specific studies are lacking. Key findings from biodegradation research include:

  • Cytochrome P-450 Involvement: Spectrophotometric analyses confirm that morpholine degradation in Mycobacterium aurum MO1 requires cytochrome P-450 enzymes, which catalyze ring-opening reactions .

  • Intermediate Accumulation: Incomplete mineralization of morpholine leads to glycolate accumulation, highlighting potential environmental persistence of hydroxyacetate derivatives .

Future Research Directions

  • Synthesis Optimization: Developing scalable, high-yield synthesis methods using green chemistry principles.

  • Biological Profiling: Assessing antimicrobial, enzymatic inhibition, and cytotoxicity properties.

  • Environmental Fate Studies: Tracking degradation products and half-lives in soil/water systems.

  • Industrial Testing: Evaluating performance as a corrosion inhibitor or formulation additive.

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